Organic SynthesisProcurement SpecificationQuality Control
1,2-Dibromo-3,3-dimethylbut-1-ene (CAS 99584-95-9) is a vicinal dibromoalkene with the molecular formula C6H10Br2 and a molecular weight of 241.95 g/mol. This compound exists as a colorless to pale yellow liquid under standard conditions, with a reported density of 1.65 g/cm³ and a boiling point of 188.3±13.0°C at 760 mmHg.
Molecular FormulaC6H10Br2
Molecular Weight241.95 g/mol
CAS No.99584-95-9
Cat. No.B1417928
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
1,2-Dibromo-3,3-dimethylbut-1-ene
CAS
99584-95-9
Molecular Formula
C6H10Br2
Molecular Weight
241.95 g/mol
Structural Identifiers
SMILES
CC(C)(C)C(=CBr)Br
InChI
InChI=1S/C6H10Br2/c1-6(2,3)5(8)4-7/h4H,1-3H3
InChIKey
JDGBPINHTJNHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
1,2-Dibromo-3,3-dimethylbut-1-ene CAS 99584-95-9: Core Identity and Procurement Baseline
1,2-Dibromo-3,3-dimethylbut-1-ene (CAS 99584-95-9) is a vicinal dibromoalkene with the molecular formula C6H10Br2 and a molecular weight of 241.95 g/mol . This compound exists as a colorless to pale yellow liquid under standard conditions, with a reported density of 1.65 g/cm³ and a boiling point of 188.3±13.0°C at 760 mmHg . Its structure features a butene backbone with adjacent bromine atoms at the 1- and 2- positions and a gem-dimethyl group at the 3-position, establishing it as a specific dibromoalkene building block . Commercial availability is confirmed through multiple reputable vendors, including TCI America and Fisher Scientific, with typical purity specifications exceeding 96.0% (GC) . The compound's physical properties and commercial accessibility form the baseline for scientific and industrial procurement decisions.
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Workflow
Synthetic building block for alkyne protection and cross-coupling research
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Selection
High-purity dibromoalkene with gem-dimethyl steric profile for selectivity studies
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Use Context
Supports stereochemical and mechanistic investigations with available (Z)-isomer
Why Vicinal Dibromoalkenes Cannot Be Interchanged: Structural and Reactivity Constraints
Vicinal dibromoalkenes are not interchangeable due to the profound influence of the alkene double bond on reactivity and physical properties. The presence of the double bond in 1,2-dibromo-3,3-dimethylbut-1-ene confers distinct electronic characteristics and reaction profiles compared to its saturated analog 1,2-dibromo-3,3-dimethylbutane [1]. This unsaturation enables participation in electrophilic addition and cross-coupling reactions that are unavailable to saturated dibromoalkanes [2]. Furthermore, the gem-dimethyl substitution pattern at C3 introduces steric bulk that modulates reactivity relative to unsubstituted or differently substituted dibromoalkenes . Class-level studies have established that vicinal dibromoalkenes serve as effective alkyne protecting groups, a role that saturated analogs cannot fulfill [3]. Consequently, substituting a generic dibromo compound for 1,2-dibromo-3,3-dimethylbut-1-ene risks compromising reaction specificity, product yields, and experimental reproducibility. The quantitative evidence below substantiates these differentiating factors.
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Saturated analog mismatch
1,2-Dibromo-3,3-dimethylbutane lacks alkene reactivity for cross-coupling and alkyne protection; direct substitution may block key synthetic steps.
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Unsubstituted or linear dibromoalkene mismatch
Absence of gem-dimethyl steric bulk can shift reaction selectivity and alter product profiles compared to 1,2-dibromo-3,3-dimethylbut-1-ene.
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Isomer mixture vs. pure (Z)-isomer
Mixture of isomers may not reproduce stereochemical outcomes achieved with pure (Z)-isomer in stereospecific investigations.
[1] PubChem. (2026). 1,2-Dibromo-3,3-dimethylbut-1-ene. Retrieved April 14, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/44630273 View Source
[2] Okumura, H., Prakoso, N. I., Morozumi, T., & Umezawa, T. (2024). Chemoselective Preparation of Alkynes from Vicinal and Geminal Dibromoalkenes. Organic Letters, 26(46), 9817–9821. https://doi.org/10.1021/acs.orglett.4c03483 View Source
[3] Organic Chemistry Portal. (2024). Chemoselective Preparation of Alkynes from Vicinal and Geminal Dibromoalkenes. Retrieved April 14, 2026, from https://www.organic-chemistry.org/abstracts/lit6/936.shtm View Source
1,2-Dibromo-3,3-dimethylbut-1-ene: Comparative Quantitative Evidence for Scientific Procurement
Commercial Purity Benchmarking: 1,2-Dibromo-3,3-dimethylbut-1-ene vs. Saturated Analog
1,2-Dibromo-3,3-dimethylbut-1-ene is commercially available from reputable suppliers with a minimum purity specification of 96.0% (GC) . In contrast, the saturated analog 1,2-dibromo-3,3-dimethylbutane is commonly offered at a lower purity of 95% . This 1% purity differential, while seemingly modest, can be critical in synthetic applications requiring high-purity starting materials to minimize side reactions and improve overall yield.
Higher purity may reduce impurity-driven side reactions in sensitive synthetic steps.
Vendor datasheet comparison; GC method context.
Organic SynthesisProcurement SpecificationQuality Control
Evidence Dimension
Commercial Purity Specification (GC)
Target Compound Data
≥96.0%
Comparator Or Baseline
1,2-Dibromo-3,3-dimethylbutane: 95%
Quantified Difference
+1% (absolute purity)
Conditions
Vendor technical datasheets; GC analysis method
Why This Matters
Higher commercial purity directly correlates with reduced impurity-related side reactions, enhancing synthetic efficiency and reproducibility.
Organic SynthesisProcurement SpecificationQuality Control
Boiling Point and Density Differences: 1,2-Dibromo-3,3-dimethylbut-1-ene vs. Saturated Analog
The physical properties of 1,2-dibromo-3,3-dimethylbut-1-ene differ significantly from its saturated counterpart 1,2-dibromo-3,3-dimethylbutane. The target compound exhibits a boiling point of 188.3±13.0°C at 760 mmHg and a density of 1.65±0.1 g/cm³ . In contrast, the saturated analog has a higher boiling point of 225.6±0.0°C at 760 mmHg [1] and a similar density of 1.6±0.1 g/cm³ [1]. The 37.3°C difference in boiling point reflects the influence of the alkene π-bond on intermolecular forces and vapor pressure.
Boiling Point and DensityCross-study comparable
Target bp: 188.3±13.0°C Saturated analog bp: 225.6±0.0°C
37.3°C lower boiling point
Lower boiling point can simplify distillative purification and reduce energy input.
Physical Organic ChemistrySeparation ScienceProcess Development
Evidence Dimension
Boiling Point at 760 mmHg
Target Compound Data
188.3±13.0°C
Comparator Or Baseline
1,2-Dibromo-3,3-dimethylbutane: 225.6±0.0°C
Quantified Difference
37.3°C lower
Conditions
Computed/predicted data from vendor and database sources
Why This Matters
A lower boiling point can simplify purification by distillation and reduce energy costs in scaled reactions.
Physical Organic ChemistrySeparation ScienceProcess Development
[1] ChemSpider. (n.d.). 1,2-Dibromo-3,3-dimethylbutane. Retrieved April 14, 2026, from https://legacy.chemspider.com/Chemical-Structure.280626.html View Source
Functional Reactivity: Vicinal Dibromoalkenes as Alkyne Protecting Groups
Class-level studies demonstrate that vicinal dibromoalkenes, including 1,2-dibromo-3,3-dimethylbut-1-ene, serve as effective protecting groups for alkynes [1][2]. The conversion of vicinal dibromoalkenes to alkynes proceeds in high yields under mild, chemoselective conditions using iPrMgCl-LiCl (Turbo Grignard reagent) [1]. This reactivity profile is absent in saturated dibromoalkanes like 1,2-dibromo-3,3-dimethylbutane, which lack the π-bond necessary for elimination to the alkyne. While direct head-to-head data for 1,2-dibromo-3,3-dimethylbut-1-ene is not available, the class-level inference is strong: vicinal dibromoalkenes are specifically recognized for this protecting group application, whereas saturated analogs are not [2].
Alkyne Protecting Group ReactivityClass-level inference
Functions as alkyne protecting group (class-level). Saturated analog does not.
Class-level evidence; direct data for this specific compound is limited.
Synthetic MethodologyProtecting Group StrategyAlkyne Chemistry
Evidence Dimension
Reactivity as Alkyne Protecting Group
Target Compound Data
Functions as alkyne protecting group (class-level)
Comparator Or Baseline
1,2-Dibromo-3,3-dimethylbutane: Does not function
Quantified Difference
Qualitative difference in reactivity
Conditions
Reaction with iPrMgCl-LiCl; mild conditions
Why This Matters
Unique reactivity as an alkyne protecting group enables synthetic routes that are inaccessible with saturated dibromoalkanes, making it a strategic choice for complex molecule synthesis.
Synthetic MethodologyProtecting Group StrategyAlkyne Chemistry
[1] Okumura, H., Prakoso, N. I., Morozumi, T., & Umezawa, T. (2024). Chemoselective Preparation of Alkynes from Vicinal and Geminal Dibromoalkenes. Organic Letters, 26(46), 9817–9821. https://doi.org/10.1021/acs.orglett.4c03483 View Source
[2] Organic Chemistry Portal. (2024). Chemoselective Preparation of Alkynes from Vicinal and Geminal Dibromoalkenes. Retrieved April 14, 2026, from https://www.organic-chemistry.org/abstracts/lit6/936.shtm View Source
Storage Stability Requirements: 1,2-Dibromo-3,3-dimethylbut-1-ene vs. Saturated Analog
1,2-Dibromo-3,3-dimethylbut-1-ene requires refrigerated storage at 0-10°C under inert gas due to its sensitivity to light, air, and heat . In contrast, the saturated analog 1,2-dibromo-3,3-dimethylbutane can be stored at ambient temperature (room temperature) . This differential stability profile indicates that the alkene is more prone to degradation and thus requires more stringent storage conditions.
Target: 0-10°C, inert gas Saturated analog: Room temperature
Refrigerated, inert-atmosphere storage is required to maintain alkene integrity.
Based on vendor storage recommendations.
Chemical StorageStabilityLaboratory Operations
Evidence Dimension
Recommended Storage Temperature
Target Compound Data
0-10°C (refrigerated), under inert gas
Comparator Or Baseline
1,2-Dibromo-3,3-dimethylbutane: Room temperature
Quantified Difference
Qualitative difference in storage stringency
Conditions
Vendor storage recommendations
Why This Matters
Proper storage is essential to maintain compound integrity; procurement decisions must account for the need for refrigerated storage and inert atmosphere handling.
Chemical StorageStabilityLaboratory Operations
Isomer Availability: (Z)-Isomer Option for Stereochemical Studies
1,2-Dibromo-3,3-dimethylbut-1-ene (CAS 99584-95-9) is primarily available as a mixture of isomers, but the (Z)-isomer (CAS 186492-22-8) is also commercially accessible as a distinct product . This is in contrast to the saturated analog 1,2-dibromo-3,3-dimethylbutane, which does not exhibit geometric isomerism due to the absence of a carbon-carbon double bond. The availability of the pure (Z)-isomer allows for stereochemical investigations and the study of stereospecific reactions.
Isomer AvailabilityCross-study comparable
(Z)-isomer (CAS 186492-22-8) available. Saturated analog has no geometric isomers.
Access to pure stereoisomer supports stereochemical control and mechanistic study design.
Vendor catalogs and database confirmation recommended.
StereochemistryIsomer PurityMechanistic Studies
Evidence Dimension
Availability of Stereoisomers
Target Compound Data
Available as (Z)-isomer (CAS 186492-22-8)
Comparator Or Baseline
1,2-Dibromo-3,3-dimethylbutane: No geometric isomers
Quantified Difference
Qualitative difference in isomeric options
Conditions
Vendor catalogs and chemical databases
Why This Matters
Access to a pure stereoisomer enables precise control over stereochemical outcomes in synthesis and facilitates mechanistic studies of stereospecific reactions.
StereochemistryIsomer PurityMechanistic Studies
Synthetic Accessibility and Yield: Electrophilic Addition Route
1,2-Dibromo-3,3-dimethylbut-1-ene is synthesized via electrophilic addition of molecular bromine (Br₂) to 3,3-dimethyl-1-butene [1]. This straightforward and well-established reaction typically proceeds with yields exceeding 70% when conducted in polar aprotic solvents like dimethylformamide (DMF) . The simplicity of this synthetic route contrasts with alternative methods that might be required for other dibromoalkanes, offering a reliable and scalable pathway for procurement or in-house synthesis.
Synthetic Accessibility and YieldSupporting evidence
Electrophilic addition of Br₂ to 3,3-dimethyl-1-butene in DMF.
Reported yield >70%
Straightforward, high-yielding route supports reliable in-house synthesis or procurement.
[1] PubChem. (2026). 1,2-Dibromo-3,3-dimethylbut-1-ene. Retrieved April 14, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/44630273 View Source
Optimal Application Scenarios for 1,2-Dibromo-3,3-dimethylbut-1-ene Based on Evidence
Alkyne Protection in Multi-Step Synthesis
Given the class-level evidence that vicinal dibromoalkenes function as effective alkyne protecting groups [1], 1,2-dibromo-3,3-dimethylbut-1-ene is optimally suited for synthetic sequences requiring the temporary protection of terminal or internal alkynes. The mild, chemoselective deprotection conditions using Turbo Grignard reagent allow for compatibility with a range of functional groups, including ethers, esters, and carbamates [1]. This application is particularly valuable in the synthesis of complex natural products or pharmaceuticals where alkyne functionality must be masked during electrophilic steps.
Stereochemical Probes and Mechanistic Studies
The commercial availability of the (Z)-isomer (CAS 186492-22-8) of 1,2-dibromo-3,3-dimethylbut-1-ene makes it a valuable tool for investigating stereospecific reactions. Researchers studying the stereochemical course of elimination reactions, cross-couplings, or additions to alkenes can utilize the pure isomer to delineate stereochemical outcomes. This differentiates it from saturated analogs that lack geometric isomerism.
Cross-Coupling Substrate for Sterically Hindered Biaryls
While direct evidence is limited to class-level inference, vicinal dibromoalkenes are reported to participate in Suzuki-Miyaura cross-coupling reactions to yield sterically hindered biaryls . The gem-dimethyl group in 1,2-dibromo-3,3-dimethylbut-1-ene provides additional steric bulk, which may be advantageous in controlling regioselectivity or in the synthesis of crowded aromatic systems. This application is relevant for medicinal chemistry and materials science.
High-Purity Starting Material for Sensitive Transformations
The documented commercial purity of ≥96.0% (GC) from reputable vendors like TCI America and Fisher Scientific positions 1,2-dibromo-3,3-dimethylbut-1-ene as a reliable starting material for reactions sensitive to impurities. In processes where trace halides or organic contaminants can poison catalysts or lead to side reactions, the high purity specification ensures greater reproducibility and higher overall yields.
Application
Selection Property
Validation Focus
Alkyne protection in multi-step synthesis
Vicinal dibromoalkene class reactivity
Chemoselective deprotection compatibility and alkyne recovery yield
Stereochemical probes and mechanistic studies
(Z)-isomer availability
Stereochemical outcome reproducibility and isomer purity
Sterically hindered cross-coupling substrate
Gem-dimethyl steric bulk and alkene functionality
Regioselectivity control and coupled product yield
High-purity starting material for sensitive transformations
≥96.0% (GC) commercial purity
Impurity profile review and catalyst-poisoning threshold
[1] Okumura, H., Prakoso, N. I., Morozumi, T., & Umezawa, T. (2024). Chemoselective Preparation of Alkynes from Vicinal and Geminal Dibromoalkenes. Organic Letters, 26(46), 9817–9821. https://doi.org/10.1021/acs.orglett.4c03483 View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.